Mobocertinib, also known by its developmental code name TAK-788, is a tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). [, , ] This novel, oral, irreversible TKI represents a significant advancement in the treatment of EGFR ex20ins-positive NSCLC, a subtype of lung cancer historically resistant to traditional EGFR-TKIs. [, , , ]
Mobocertinib is a novel therapeutic compound developed specifically to target non-small cell lung cancer associated with epidermal growth factor receptor exon 20 insertion mutations. This irreversible tyrosine kinase inhibitor has garnered significant attention due to its selective action against these mutations, which are often resistant to conventional epidermal growth factor receptor-targeted therapies. Mobocertinib was approved by the United States Food and Drug Administration on September 15, 2021, marking it as the first oral treatment for patients with epidermal growth factor receptor exon 20 insertion mutation-positive non-small cell lung cancer.
Mobocertinib, also known as TAK-788, is classified as an irreversible tyrosine kinase inhibitor. It was discovered by Ariad Pharmaceuticals and further developed by Takeda Pharmaceuticals. The compound is designed to covalently bond with specific cysteine residues in the epidermal growth factor receptor, thereby inhibiting its activity.
The synthesis of mobocertinib involves a structure-guided design approach that focuses on optimizing binding affinity and selectivity towards the mutant forms of the epidermal growth factor receptor. The compound's development utilized iterative cycles of design and testing, leveraging insights from structural biology to identify key interactions within the active site of the receptor.
The synthesis pathway includes:
Mobocertinib’s molecular structure can be characterized by its core pyrimidine ring substituted with various functional groups that enhance its binding properties. The key structural features include:
The molecular formula for mobocertinib is C₁₈H₁₈ClN₅O₂S, and its molecular weight is approximately 395.89 g/mol.
Mobocertinib undergoes several chemical reactions during its mechanism of action:
Mobocertinib exerts its therapeutic effects through a well-defined mechanism:
Mobocertinib exhibits several notable physical and chemical properties:
Mobocertinib represents a significant advancement in targeted therapy for non-small cell lung cancer patients harboring epidermal growth factor receptor exon 20 insertion mutations. Its applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: